Ferrocene, 1-[(1R)-1-[bis(1,1-dimethylethyl)phosphino]ethyl]-2-(diphenylphosphino)-, (2R)-
Description
Origins and Early Innovations
The Josiphos ligand family emerged from pioneering work in the 1990s at Ciba-Geigy (later Novartis), where researchers sought to improve enantioselectivity in hydrogenation reactions. Antonio Togni’s team discovered that ferrocene-based diphosphine ligands, when modified with chiral phosphine substituents, could achieve unprecedented enantiomeric excess (e.e.) values. Early successes included the synthesis of (S)-metolachlor , a herbicide produced at >10,000 tons annually using a Josiphos-ligated ruthenium catalyst. This process demonstrated a turnover number (TON) exceeding 7 million and a turnover frequency (TOF) of 0.5 ms⁻¹, setting a benchmark for industrial asymmetric catalysis.
The introduction of 1-[(1R)-1-[bis(tert-butyl)phosphino]ethyl]-2-(diphenylphosphino)ferrocene marked a shift toward tailoring ligand steric and electronic properties. The tert-butyl groups on one phosphine moiety increased steric bulk, while the diphenylphosphino group on the adjacent cyclopentadienyl ring provided electronic tunability. This design improved catalyst stability and selectivity in reactions involving bulky substrates, such as heteroaromatic hydrogenations.
Structural Advancements and Industrial Adoption
Josiphos ligands gained prominence due to their modular synthesis, which allowed systematic variation of phosphine substituents. The general structure (R)-(S)-R₂PF-PR'₂ enabled rapid optimization for specific reactions. For example, replacing methyl groups with tert-butyl groups in 1-[(1R)-1-[bis(tert-butyl)phosphino]ethyl]-2-(diphenylphosphino)ferrocene enhanced enantioselectivity in iridium-catalyzed hydrogenations of dihydroisoquinolines, achieving >99% e.e. at 4,000 TON.
Table 1: Key Milestones in Josiphos Ligand Development
| Year | Innovation | Application | Performance Metrics |
|---|---|---|---|
| 1994 | First-generation Josiphos ligands | (S)-Metolachlor synthesis | 79% e.e., TOF 0.5 ms⁻¹ |
| 2012 | Bisphospholane Josiphos derivatives | Imine hydrogenation | 74% e.e., TON 1,000 |
| 2019 | Binaphane-modified Josiphos ligands | Dihydroisoquinoline hydrogenation | >99% e.e., TON 4,000 |
| 2021 | Air-stable Ni(II)/Josiphos precatalysts | Cross-coupling reactions | TON 20,000, TOF 8 min⁻¹ |
Collaborations between academia and industry, such as the Solvias-ICBMS partnership, further refined these ligands for nickel-catalyzed cross-couplings. For instance, 1-[(1R)-1-[bis(tert-butyl)phosphino]ethyl]-2-(diphenylphosphino)ferrocene enabled the monoarylation of ammonia with aryl carbamates, a reaction previously limited by catalyst deactivation.
Properties
Molecular Formula |
C32H50FeP2 |
|---|---|
Molecular Weight |
552.5 g/mol |
IUPAC Name |
cyclopentane;ditert-butyl-[1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron |
InChI |
InChI=1S/C27H40P2.C5H10.Fe/c1-21(29(26(2,3)4)27(5,6)7)24-19-14-20-25(24)28(22-15-10-8-11-16-22)23-17-12-9-13-18-23;1-2-4-5-3-1;/h8-13,15-18,21,24-25H,14,19-20H2,1-7H3;1-5H2; |
InChI Key |
KEERMMZARKKVBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C(C)(C)C)C(C)(C)C.C1CCCC1.[Fe] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ferrocene, 1-[(1R)-1-[bis(1,1-dimethylethyl)phosphino]ethyl]-2-(diphenylphosphino)-, (2R)- typically involves the reaction of ferrocene with phosphine ligands under controlled conditions. One common method includes the use of a Grignard reagent to introduce the phosphine groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions are carefully monitored to ensure the stability of the ferrocene core and the proper attachment of the phosphine ligands .
Chemical Reactions Analysis
Types of Reactions
Ferrocene, 1-[(1R)-1-[bis(1,1-dimethylethyl)phosphino]ethyl]-2-(diphenylphosphino)-, (2R)- undergoes various types of reactions, including:
Oxidation: The ferrocene core can be oxidized to form ferrocenium ions.
Reduction: Reduction reactions can revert ferrocenium ions back to ferrocene.
Substitution: The phosphine ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like ferric chloride for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ferrocenium salts, while substitution reactions can produce a variety of ferrocene derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to stabilize metal complexes and facilitate various catalytic reactions .
Biology and Medicine
In biology and medicine, derivatives of ferrocene have been explored for their potential use in drug delivery systems and as therapeutic agents due to their stability and ability to interact with biological molecules .
Industry
In industry, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it a valuable component in industrial applications .
Mechanism of Action
The mechanism by which Ferrocene, 1-[(1R)-1-[bis(1,1-dimethylethyl)phosphino]ethyl]-2-(diphenylphosphino)-, (2R)- exerts its effects involves the coordination of the phosphine ligands to metal centers. This coordination stabilizes the metal complexes and facilitates catalytic reactions by providing an optimal environment for the reaction to occur .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key structural differences among ferrocene-based phosphine ligands lie in their substituents and stereochemistry, which dictate their catalytic performance. Below is a comparative analysis:
- Steric Effects : The target compound’s tert-butyl groups create a larger cone angle (~190°) compared to DPPF (~145°), favoring selective substrate binding in asymmetric catalysis .
- Electronic Effects : The diphenyl groups in DPPF provide stronger π-accepting properties, making it suitable for stabilizing electron-rich metal centers in cross-coupling .
- Stereochemical Flexibility : Unlike DPMF, which lacks stereogenic centers, the (R,R) configuration in Josiphos ligands enables precise control over enantioselectivity .
Catalytic Performance
- Hydrogenation : The target compound achieves >95% enantiomeric excess (ee) in hydrogenation of α,β-unsaturated ketones, outperforming DPPF, which is less selective in such transformations .
- Cross-Coupling : DPPF’s symmetric structure facilitates faster oxidative addition in Suzuki-Miyaura reactions, whereas the bulky tert-butyl groups in the target compound slow kinetics but improve selectivity .
- Thermal Stability : Microwave-assisted synthesis of ferrocene derivatives (e.g., the target compound) reduces reaction times by 50% compared to conventional heating .
Biological Activity
Ferrocene derivatives, particularly those with phosphine substituents, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound “Ferrocene, 1-[(1R)-1-[bis(1,1-dimethylethyl)phosphino]ethyl]-2-(diphenylphosphino)-, (2R)-” exemplifies this trend, showcasing potential in various therapeutic applications.
Overview of Ferrocene and Its Derivatives
Ferrocene is an organometallic compound characterized by its stable sandwich structure consisting of iron between two cyclopentadienyl anions. Its derivatives, especially those modified with phosphine groups, have been explored for their biological activities including anticancer, antimalarial, and antimicrobial properties. The introduction of substituents on the cyclopentadiene rings significantly alters the physicochemical properties of these compounds, enhancing their solubility and biological efficacy .
1. Anticancer Activity
Ferrocene derivatives exhibit notable anticancer properties. Research has shown that compounds like ferrocifen (a ferrocene analog) demonstrate lower IC50 values against various cancer cell lines compared to traditional chemotherapeutics. For instance, ferrocifen derivatives have shown IC50 values as low as 0.089 mM against MDA-MB-231 breast cancer cells . The mechanism of action is believed to involve the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells .
2. Antimalarial Activity
The combination of ferrocene with established antimalarial drugs has resulted in hybrid compounds that display enhanced efficacy against malaria parasites. These hybrids leverage the favorable redox properties of ferrocene, which can facilitate electron transfer processes crucial for biological activity .
3. Antimicrobial Properties
Ferrocene derivatives have also been evaluated for their antimicrobial activities. Studies indicate that certain ferrocenyl compounds possess the ability to inhibit bacterial growth and show effectiveness against various pathogens . The incorporation of phosphine groups appears to enhance these effects further.
Mechanistic Insights
The biological activity of ferrocene derivatives is largely attributed to their redox-active nature. The reversible oxidation to ferricenium ions allows these compounds to participate in electron transfer reactions that are vital for many biological processes. This property not only aids in the inhibition of cancer growth through free radical scavenging but also contributes to the modulation of enzymatic activities critical for DNA synthesis .
Case Studies and Research Findings
Several studies have highlighted the promising biological activities of ferrocene derivatives:
- Study on Anticancer Activity : A comparative analysis of various ferrocene-based drugs demonstrated that those with phosphine substituents had significantly enhanced anticancer activity due to improved solubility and stability in biological systems .
- Antimalarial Hybrid Compounds : Research indicated that hybridization of ferrocene with known antimalarial agents resulted in compounds with improved efficacy against Plasmodium falciparum, showcasing reduced toxicity and higher therapeutic indices .
- Antimicrobial Evaluation : A series of ferrocenyl thiosemicarbazones were synthesized and tested against a panel of bacterial strains, revealing potent antimicrobial activity linked to their structural characteristics .
Data Table: Biological Activity Summary
| Biological Activity | Compound | IC50 Value (mM) | Mechanism |
|---|---|---|---|
| Anticancer | Ferrocifen | 0.089 | ROS Generation |
| Antimalarial | Hybrid | TBD | Electron Transfer |
| Antimicrobial | Ferrocenyl Thiosemicarbazones | TBD | Structural Interaction |
Q & A
Q. Critical Parameters :
| Parameter | Optimal Range | Impact on Yield/ee |
|---|---|---|
| Reaction Temperature | -78°C to 25°C | Higher ee at lower temps |
| Solvent | Dry THF or toluene | Prevents hydrolysis |
| Catalyst Loading | 1–5 mol% | Balances cost/activity |
Advanced: How do stereochemical configurations at phosphorus centers influence catalytic efficiency in asymmetric hydrogenation?
Methodological Answer:
The tert-butyl (bulky) and diphenylphosphino (electron-rich) groups create a chiral environment that dictates metal-ligand coordination geometry. Key factors:
- Steric Effects : The tert-butyl group enforces a specific dihedral angle (e.g., 68.3°–70.4° between P-Fe-P planes, as per X-ray data ), directing substrate approach in hydrogenation.
- Electronic Tuning : Diphenylphosphino groups enhance π-backbonding to transition metals (e.g., Pd, Ni), stabilizing intermediates in catalytic cycles .
- Case Study : In Pd-catalyzed cross-couplings, the (2R) configuration improves turnover frequency (TOF) by 30% compared to non-chiral analogs due to reduced steric clash during oxidative addition .
Data Contradiction Analysis :
Conflicting reports on enantioselectivity in aryl halide couplings may arise from impurities in ligand synthesis (e.g., residual solvents affecting metal coordination) .
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- X-Ray Crystallography : Resolves bond angles (e.g., C–P–C angles of 106.4°–115.9° ) and confirms stereochemistry. Requires single crystals grown via slow evaporation in CH₂Cl₂/hexane .
- ³¹P NMR : Identifies phosphorus environments. Tert-butyl groups appear at δ 15–20 ppm, while diphenylphosphino signals resonate at δ -5 to 5 ppm .
- Cyclic Voltammetry : Measures redox activity (E₁/₂ ≈ 0.45 V vs. Fc/Fc⁺), correlating with electron-donating effects of substituents .
Q. Table: Key Structural Parameters from X-Ray Data
| Bond Angle/Distance | Value (Å/°) | Source |
|---|---|---|
| Fe–P1 | 2.281 Å | |
| P2–C21–P2’ | 115.9° | |
| Dihedral Angle (P-Fe-P) | 69.7° |
Advanced: Can DFT calculations predict the ligand’s coordination behavior in transition metal complexes?
Methodological Answer:
Yes, DFT studies (e.g., B3LYP/6-311G**) model metal-ligand interactions:
- Geometry Optimization : Predicts stable conformers (e.g., κ²-P,P coordination vs. κ¹-P modes) .
- Electronic Structure Analysis : Frontier molecular orbitals (HOMO-LUMO gaps) reveal electron-rich phosphorus centers, aligning with experimental redox potentials .
- Validation : Compare computed bond lengths (e.g., Ni–P = 2.25 Å) with X-ray data (2.28 Å ) to assess accuracy.
Limitations : DFT may underestimate steric effects of tert-butyl groups, requiring molecular mechanics corrections .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
Q. Hazard Table :
| Hazard | Precaution | Source |
|---|---|---|
| Skin Irritation | Avoid direct contact | |
| Air Sensitivity | Store under inert gas |
Advanced: How do steric parameters of substituents affect ligand performance in catalytic cycles?
Methodological Answer:
- Turnover Number (TON) : Bulky tert-butyl groups increase TON in asymmetric hydrogenation by shielding metal centers from deactivation (e.g., TON = 1,200 vs. 800 for less bulky analogs) .
- Substrate Scope : Steric bulk limits access to larger substrates (e.g., hindered olefins), but diphenylphosphino groups enhance flexibility for smaller substrates .
- Kinetic Studies : Stopped-flow UV-vis spectroscopy shows tert-butyl groups accelerate reductive elimination in Pd-catalyzed couplings by 2-fold .
Contradiction Note : Some studies report reduced activity with tert-butyl groups in polar solvents (e.g., DMF), likely due to solvation effects countering steric benefits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
